molecular formula C11H20ClNO3P- B14519536 2-Chloropent-3-en-1-yl azepan-1-ylphosphonate CAS No. 62484-98-4

2-Chloropent-3-en-1-yl azepan-1-ylphosphonate

Cat. No.: B14519536
CAS No.: 62484-98-4
M. Wt: 280.71 g/mol
InChI Key: JWVXFRDXJBQMIS-UHFFFAOYSA-M
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Description

2-Chloropent-3-en-1-yl azepan-1-ylphosphonate is a chemical compound that belongs to the class of organophosphonates. This compound is characterized by the presence of a chlorinated pentenyl group, an azepane ring, and a phosphonate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropent-3-en-1-yl azepan-1-ylphosphonate typically involves the reaction of 2-chloropent-3-en-1-ol with azepane and phosphonic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloropent-3-en-1-yl azepan-1-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorinated group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates.

Scientific Research Applications

2-Chloropent-3-en-1-yl azepan-1-ylphosphonate is used in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloropent-3-en-1-yl azepan-1-ylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The phosphonate group plays a crucial role in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)-2-chloroethan-1-one: Similar in structure but lacks the phosphonate group.

    5-(Azepan-1-yl)pentan-1-amine: Contains an azepane ring but differs in the functional groups attached.

Uniqueness

2-Chloropent-3-en-1-yl azepan-1-ylphosphonate is unique due to the presence of the phosphonate group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where other similar compounds may not be as effective.

Properties

CAS No.

62484-98-4

Molecular Formula

C11H20ClNO3P-

Molecular Weight

280.71 g/mol

IUPAC Name

azepan-1-yl(2-chloropent-3-enoxy)phosphinate

InChI

InChI=1S/C11H21ClNO3P/c1-2-7-11(12)10-16-17(14,15)13-8-5-3-4-6-9-13/h2,7,11H,3-6,8-10H2,1H3,(H,14,15)/p-1

InChI Key

JWVXFRDXJBQMIS-UHFFFAOYSA-M

Canonical SMILES

CC=CC(COP(=O)(N1CCCCCC1)[O-])Cl

Origin of Product

United States

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